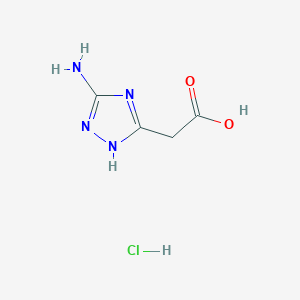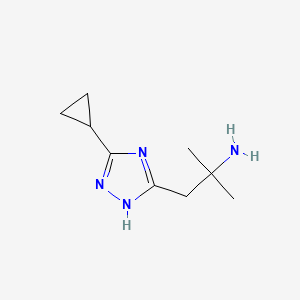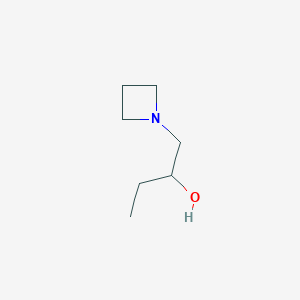
2-(5-Amino-1h-1,2,4-triazol-3-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid hydrochloride is an organic compound characterized by the presence of a triazole ring and an amino group. This compound is a white crystalline solid with high solubility in water. It is commonly used as a precursor in the synthesis of various organic compounds, including pesticides and herbicides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid hydrochloride typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis .
Industrial Production Methods
In industrial settings, the compound is produced by reacting aminoguanidine hydrocarbonate with hydrochloric acid and acetic acid under controlled heating conditions. The reaction mixture is then subjected to further heating to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Production of amine derivatives.
Substitution: Generation of alkylated triazole compounds.
Applications De Recherche Scientifique
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential role in gene expression modulation.
Medicine: Explored for its antibiotic properties and potential in drug development.
Industry: Utilized in the production of pesticides and herbicides.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The triazole ring can form hydrogen bonds and participate in π-π interactions, influencing the activity of enzymes and receptors. These interactions can modulate gene expression and affect cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Used in similar synthetic applications.
Uniqueness
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid hydrochloride is unique due to its high solubility in water and its versatility in forming various derivatives through oxidation, reduction, and substitution reactions. Its applications in both industrial and research settings further highlight its significance.
Propriétés
Formule moléculaire |
C4H7ClN4O2 |
|---|---|
Poids moléculaire |
178.58 g/mol |
Nom IUPAC |
2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-4-6-2(7-8-4)1-3(9)10;/h1H2,(H,9,10)(H3,5,6,7,8);1H |
Clé InChI |
INXWZKLFHYJMBG-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=NN1)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13234289.png)
![4-[(3-Bromo-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13234296.png)
![1-(2-Chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13234304.png)

![5-(Benzenesulfonyl)-1-oxaspiro[2.3]hexane](/img/structure/B13234319.png)
![2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole](/img/structure/B13234327.png)
![1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13234332.png)


![6-Oxaspiro[4.6]undec-8-ene-2-carbonitrile](/img/structure/B13234348.png)

![3-[(Oxan-4-yl)methyl]azetidine](/img/structure/B13234359.png)


